Enhanced Thermal Stability vs. Ferulic Acid
The target compound exhibits a melting point of 256–258 °C [1], which is approximately 86 °C higher than that of ferulic acid (4-hydroxy-3-methoxycinnamic acid, mp 168–172 °C) [2]. This substantial elevation is attributable to the replacement of the phenolic –OH with the –OCH₂CONH₂ group, which introduces an additional primary amide capable of forming stronger and more extensive intermolecular hydrogen bonds in the solid state. Melting point is an industrially relevant proxy for thermal stability during storage, handling, and processing.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 256–258 °C |
| Comparator Or Baseline | Ferulic acid: 168–172 °C (lit.) |
| Quantified Difference | Δ ≈ +86 °C (target compound higher) |
| Conditions | Literature-reported melting point values; target compound from Chembase/Enamine certificate; ferulic acid from multiple commercial and literature sources |
Why This Matters
An 86 °C higher melting point confers superior thermal stability during long-term storage and elevated-temperature synthetic or formulation processes, reducing the risk of thermal degradation relative to ferulic acid.
- [1] Chembase.cn. (2E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]acrylic acid; Product No. EN300-21778; Melting point 256–258 °C. Chembase Database ID: 35158. View Source
- [2] Molbase. Ferulic acid (CAS 1135-24-6); Melting point 168–172 °C (lit.); LogP 1.49860. Aggregated from multiple certified suppliers. View Source
